Exclusive Bromodomain Reader Recognition: BRD9, CECR2, and TAF1 BD2 Bind Butyryllysine While BRD4 and BAZ2A Do Not
In a systematic profiling of the near-complete human bromodomain family (43 bromodomains), Flynn et al. (2015) demonstrated that the bromodomains of BRD9, CECR2, and the second bromodomain of TAF1 (TAF1 BD2) recognize butyryllysine (Kbu)-containing histone peptides, whereas the vast majority—including BRD4, BRD3, BAZ2A, and BRDT—bind only the shorter acetyl (Kac) and propionyl (Kpr) marks [1]. Specifically, BRD9 bromodomain crystallized with a butyryllysine peptide (PDB 4YY6) at 1.45 Å resolution revealed a flexible ligand-binding pocket accommodating the longer n-butyryl chain via a gatekeeper tyrosine residue, with binding occupancy confirmed by ITC titration [1]. In contrast, BRD4 bromodomain 1 (BRD4 BrD1) showed no detectable binding to butyryllysine peptides (Kd > 3,000 μM vs. 270 μM for acetyllysine on the same H4K8 peptide) [2]. This binary (bind/no-bind) distinction establishes that butyryllysine-containing probes cannot be functionally replaced by acetyllysine or propionyllysine when investigating BRD9-, CECR2-, or TAF1-mediated chromatin biology.
| Evidence Dimension | Bromodomain binding specificity (qualitative binding vs. no binding) |
|---|---|
| Target Compound Data | BRD9, CECR2, and TAF1 BD2 bind butyryllysine (Kbu) peptides (confirmed by ITC and X-ray crystallography) |
| Comparator Or Baseline | BRD4 BrD1: no binding to Kbu peptides (Kd > 3,000 μM); BAZ2A: binding not detected (ND) for Kbu; BRD3 BrD2: weak binding (Kd = 1,690 μM for Kbu vs. 45 μM for Kac) |
| Quantified Difference | Qualitative: BRD9/CECR2/TAF1 BD2 recognize Kbu; BRD4/BAZ2A/BRD3 do not (or only negligibly). Quantitative for BRD3 BrD2: 37.6-fold weaker Kbu binding vs. Kac. |
| Conditions | Human bromodomain panel (43 bromodomains); peptide array screening; ITC binding assays with synthetic histone H3 and H4 peptides bearing Kac, Kpr, Kbu, Kcr modifications; X-ray crystallography (PDB 4YY6, 4YYG, 4YYH, 4YYJ, 4YYK, 4YYM). |
Why This Matters
Procurement of 2-amino-6-butanamidohexanoic acid is mandatory for any assay that requires selective engagement of BRD9, CECR2, or TAF1 BD2; acetyl- or propionyl-lysine building blocks cannot serve this function.
- [1] Flynn EM, Huang OW, Poy F, Oppikofer M, Bellon SF, Tang Y, Cochran AG. A Subset of Human Bromodomains Recognizes Butyryllysine and Crotonyllysine Histone Peptide Modifications. Structure. 2015;23(10):1801-1814. doi:10.1016/j.str.2015.08.004 View Source
- [2] Table 2: Binding specificity KD (μM) for reader domains across acyl-lysine modifications. In: Sabari BR, Zhang D, Allis CD, Zhao Y. Metabolic regulation of gene expression through histone acylations. Annu Rev Biochem. 2017;86:247-284. doi:10.1146/annurev-biochem-082520-125411 View Source
